molecular formula C13H14N6O2S B4412625 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide

Cat. No. B4412625
M. Wt: 318.36 g/mol
InChI Key: AUFFYGXRPWOFOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide involves the inhibition of specific enzymes and receptors in the body. The compound has been found to inhibit the activity of certain kinases, which are involved in various signaling pathways in the body. It has also been found to inhibit the activity of certain receptors, which play a role in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in laboratory experiments. The compound has been found to exhibit significant inhibitory activity against certain enzymes and receptors, which can have various effects on the body. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress the growth of tumors. The compound has also been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide has several advantages and limitations for laboratory experiments. One of the main advantages is its high potency and specificity, which makes it a valuable tool for studying specific biological processes. However, the compound also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide. One possible direction is the development of new analogs with improved potency and specificity. Another direction is the exploration of the compound's potential applications in other biological processes, such as neurodegenerative diseases and cardiovascular disorders. Additionally, the compound could be studied in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

The compound N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide has been extensively studied for its potential applications in various biological processes. It has been found to exhibit significant inhibitory activity against certain enzymes and receptors, making it a potential candidate for drug discovery and development. The compound has also been studied for its potential applications in cancer therapy, as it has been found to induce apoptosis in cancer cells.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c1-2-21-9-3-4-10-11(7-9)22-13(15-10)16-12(20)5-6-19-8-14-17-18-19/h3-4,7-8H,2,5-6H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFFYGXRPWOFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide
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N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(1H-tetrazol-1-yl)propanamide

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